2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol
Description
Properties
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-7-3-1-5-10(12)9-15-17-14-16-11-6-2-4-8-13(11)19-14/h1-9,18H,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWMJLJVBCWMHC-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417943 | |
| Record name | MLS002607896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-41-7 | |
| Record name | MLS002607896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002607896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the reaction of 2-hydrazinyl-1,3-benzothiazole with salicylaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant and antimicrobial activities.
Material Science: It is used in the development of fluorescent materials due to its strong fluorescence properties.
Biological Studies: The compound is explored for its antioxidant properties and potential use in treating oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, the compound binds to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability and seizure activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like tert-butyl or octyloxy (compound 3a , fluorinated derivative ) reduce crystallinity but may improve membrane permeability.
- Isomerism : The title compound exists exclusively in the E-configuration, whereas fluorinated analogs (e.g., ) form E:Z mixtures (88:12), affecting reactivity and packing in crystal lattices.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Compounds with extended aromatic systems (e.g., GPQF-8Q11 ) exhibit higher melting points (>220°C) due to stronger π-π stacking.
- Hydrogen Bonding: Phenolic -OH groups (e.g., ) facilitate intermolecular hydrogen bonds, influencing solubility and crystal packing .
Table 3: Comparative Bioactivity Data
Key Observations :
- Antimicrobial Potency : GPQF-8Q11 and Fe(II) complexes show enhanced activity due to metal coordination and nitro/chloro substituents.
- Antioxidant Capacity: Thiadiazole derivatives (e.g., ) exhibit radical scavenging via -SH and phenolic -OH groups.
Crystallographic and Computational Insights
- Crystal Packing: The title compound’s benzothiazole and phenol groups participate in N–H⋯O and O–H⋯N hydrogen bonds, forming 1D chains (similar to VOQKAO ).
- DFT Studies : Computational models suggest the E-configuration is energetically favored (ΔG ≈ 2.5 kcal/mol over Z) due to reduced steric strain .
Biological Activity
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol, with the IUPAC name 3-[(E)-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]methyl]phenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C14H11N3OS
- Molecular Weight : 269.32 g/mol
- CAS Number : 292029-72-2
- SMILES Notation : [H]OC1=CC=CC(=C1)C($$H])=N\N([H])C1=NC2=C(S1)C=CC=C2
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways.
Tyrosinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. In vitro studies have shown that certain analogs can inhibit tyrosinase activity in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders .
Antioxidant Activity
The compound also demonstrates antioxidant properties. In various assays, it has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may contribute to its protective effects against oxidative damage in tissues .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
Case Studies
One notable case study involved the application of a similar benzothiazole derivative in a clinical setting for treating skin hyperpigmentation. The results indicated a marked improvement in skin tone among participants after consistent topical application over several weeks .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol?
- Methodological Answer : Synthesis optimization requires precise control over reaction conditions such as temperature, solvent polarity, and stoichiometric ratios. For example, Schiff base formation between hydrazine derivatives and aldehydes/ketones often necessitates anhydrous conditions and acid catalysis (e.g., glacial acetic acid). Evidence from analogous compounds highlights the importance of refluxing in ethanol or methanol to achieve high yields (>70%) . Purification via recrystallization using dimethylformamide (DMF)-water mixtures is recommended to remove unreacted precursors.
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of imine (C=N, ~1600–1650 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹) groups .
- ¹H NMR : Identify aromatic protons (δ 6.7–8.2 ppm) and exchangeable protons (e.g., phenolic –OH at δ ~5.0 ppm, hydrazine NH at δ ~7.0 ppm) .
- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 379 for [M⁺] in related benzothiazole hydrazones) .
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular geometry of this compound?
- Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in DMF/ethanol). Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., monoclinic P2₁/c space group, Z = 2) resolves bond lengths and angles. For example, the E-configuration of the imine bond and dihedral angles between aromatic planes can be confirmed .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length deviations) be resolved during refinement?
- Methodological Answer : Discrepancies may arise from disorder or thermal motion. Use SHELXL's restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters. Validate hydrogen-bonding networks via Fourier difference maps. Cross-check with density functional theory (DFT)-optimized geometries to identify systematic errors .
Q. What advanced methods analyze non-covalent interactions in the supramolecular assembly of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O, H···N) using CrystalExplorer. For example, π-π stacking (3.8–4.2 Å) and C–H···O hydrogen bonds contribute to 3D packing .
- Graph-Set Notation : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict stability and polymorphism .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating charge-transfer potential .
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina. Focus on binding affinities (ΔG < -7 kcal/mol) and key residues (e.g., Arg364, Asp543) .
Q. What strategies are used to design transition metal complexes with this ligand, and how are their geometries characterized?
- Methodological Answer :
- Synthesis : React the ligand with metal salts (e.g., FeCl₂·4H₂O) in ethanol under nitrogen. Monitor via molar conductivity (<10 Ω⁻¹ cm² mol⁻¹ for non-electrolytes) .
- Characterization :
- Magnetic Susceptibility : High-spin Fe(II) complexes (µeff ~5.2 BM) suggest octahedral geometry .
- UV-Vis Spectroscopy : d-d transitions (e.g., ⁴T₁g → ⁴T₂g at ~550 nm) confirm geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
